molecular formula C8H7N3OS B1526244 Thieno[3,2-c]pyridine-6-carbohydrazide CAS No. 1239735-00-2

Thieno[3,2-c]pyridine-6-carbohydrazide

Cat. No. B1526244
M. Wt: 193.23 g/mol
InChI Key: ALLFEIWQABAIMY-UHFFFAOYSA-N
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Description

Thieno[3,2-c]pyridine-6-carbohydrazide is a chemical compound with the molecular formula C8H7N3OS and a molecular weight of 193.23 . It is used in research and is considered a heterocyclic building block .


Synthesis Analysis

The synthesis of Thieno[3,2-c]pyridine-6-carbohydrazide and its derivatives has been described in several studies . For instance, one study describes the synthesis of a related compound, N′-(2-Methylprop-2-enoyl)-4-(prop-2-en-1-yl)-4H-thieno[3,2-b]pyrrole-5-carbohydrazide, from hydrazide and methacryloyl chloride .


Molecular Structure Analysis

The molecular structure of Thieno[3,2-c]pyridine-6-carbohydrazide can be represented by the InChI code 1S/C8H7N3OS/c9-11-8(12)6-3-7-5(4-10-6)1-2-13-7/h1-4H,9H2,(H,11,12) . This indicates that the molecule consists of a thieno[3,2-c]pyridine ring attached to a carbohydrazide group .


Physical And Chemical Properties Analysis

It is stored at room temperature .

Scientific Research Applications

Synthesis and Characterization

Thieno[3,2-c]pyridine-6-carbohydrazide derivatives are synthesized through reactions involving thioxopyridine carbonitrile derivatives, leading to thieno[2,3-b]pyridines. These compounds serve as synthons for the preparation of various heterocyclic compounds such as N-phenylmethylenethieno[2,3-b]pyridine-2-carbohydrazides and pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidinones, among others. The structural elucidation of these new compounds is achieved through IR, 1H NMR, mass spectra, and elemental analyses, highlighting their potential for further chemical investigations and applications (Abdel-fattah et al., 2008).

Antibacterial Activity

Some novel thieno[2,3-c]pyridazines, derived from reactions involving 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine, have been evaluated for their antibacterial activities. These studies provide insights into the antibacterial properties of thieno[3,2-c]pyridine-6-carbohydrazide derivatives, indicating their potential use in developing new antibacterial agents (Al-Kamali et al., 2014).

Antiproliferative Activity

Thieno[3,2-c]pyridine-6-carbohydrazide derivatives have been explored for their antiproliferative activities, particularly against human cancer cell lines. Modifications to the thieno[2,3-b]pyridine core structure have resulted in compounds exhibiting potent biological activity, demonstrating their potential as anticancer agents. The exploration of different functional groups and heterocycles has been crucial in identifying compounds with enhanced activities and improved solubility, contributing to the development of new therapeutic agents (van Rensburg et al., 2017).

Heterocyclic Synthesis

The utility of thieno[3,2-c]pyridine-6-carbohydrazide in the synthesis of complex heterocyclic compounds has been demonstrated through various reactions leading to the formation of Schiff bases, pyrimidinones, and other polyheterocyclic structures. These reactions underscore the versatility of thieno[3,2-c]pyridine-6-carbohydrazide derivatives as intermediates in organic synthesis, paving the way for the creation of novel compounds with potential biological and chemical applications (Elneairy et al., 2006).

properties

IUPAC Name

thieno[3,2-c]pyridine-6-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c9-11-8(12)6-3-7-5(4-10-6)1-2-13-7/h1-4H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLFEIWQABAIMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=CC(=NC=C21)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[3,2-c]pyridine-6-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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